4-(3-formylphenyl)benzoic Acid
Overview
Description
BIBF-1202 is a carboxylate metabolite of nintedanib, a small-molecule tyrosine kinase inhibitor. Nintedanib is used in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. BIBF-1202 is formed from nintedanib by intracellular esterases and retains some of the pharmacological activity of its parent compound .
Mechanism of Action
Mode of Action
It’s known that the compound has antioxidant activity in vitro , suggesting it may interact with reactive oxygen species or related targets.
Result of Action
4-(3-formylphenyl)benzoic Acid has been shown to have antioxidant activity in vitro . It can protect against hydrogen peroxide-induced lipid peroxidation , suggesting it may have a protective role in oxidative stress conditions.
Preparation Methods
BIBF-1202 is synthesized through the hydrolytic ester cleavage of nintedanib. This reaction is catalyzed by esterases, primarily in the liver. The resulting free acid moiety, BIBF-1202, is then glucuronidated by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes to form BIBF-1202 glucuronide . Industrial production methods for BIBF-1202 involve the large-scale synthesis of nintedanib followed by its enzymatic hydrolysis and subsequent purification .
Chemical Reactions Analysis
BIBF-1202 undergoes several types of chemical reactions, including:
Oxidation: BIBF-1202 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert BIBF-1202 to its corresponding alcohol derivatives.
Substitution: BIBF-1202 can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
BIBF-1202 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tyrosine kinase inhibitors and their metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and fibrotic diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry
Comparison with Similar Compounds
BIBF-1202 is similar to other tyrosine kinase inhibitors, such as sorafenib and sunitinib. it is unique in its ability to inhibit multiple RTKs and nRTKs simultaneously. This broad-spectrum activity makes BIBF-1202 particularly effective in targeting complex diseases like cancer and fibrosis. Similar compounds include:
Biological Activity
4-(3-Formylphenyl)benzoic acid, also known as 2-chloro-4-(3-formylphenyl)benzoic acid, is a compound of interest in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, which can alter its biological properties.
The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:
- A derivative demonstrated effective inhibition against A. baumannii strains with MIC values as low as 1.56 µg/mL .
- The compound's structure allows for modifications that enhance its antimicrobial efficacy through substitution reactions.
Anti-inflammatory and Anticancer Activities
Research has indicated that this compound may possess anti-inflammatory and anticancer properties:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth through modulation of cell cycle regulators and apoptosis pathways.
Study 1: Antimicrobial Efficacy
A study investigated the efficacy of various derivatives of this compound against A. baumannii. The results showed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The study concluded that these compounds could be further developed into effective antibacterial agents .
Study 2: Anti-inflammatory Potential
In a separate study focusing on anti-inflammatory effects, researchers treated macrophage cells with this compound. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
Data Summary
Activity | MIC (µg/mL) | Notes |
---|---|---|
Antimicrobial | 1.56 | Effective against A. baumannii |
Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines in macrophages |
Anticancer | N/A | Inhibits cancer cell growth |
Properties
IUPAC Name |
4-(3-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383350 | |
Record name | 4-(3-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222180-23-6 | |
Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.